

No Cross-Resistance Observed Between FtsZ Inhibitor PC190723 and Other Antibiotic Classes

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Compound of Interest

Compound Name: PC190723

Cat. No.: B1678574

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Extensive in vitro studies demonstrate that the novel cell division inhibitor, **PC190723**, and its analogs do not exhibit cross-resistance with existing classes of antibiotics against *Staphylococcus aureus*, including multidrug-resistant strains. This finding positions **PC190723** and its derivatives as promising candidates for treating infections caused by bacteria that have developed resistance to current standard-of-care therapies.

PC190723 represents a new class of antibacterial agents that function by inhibiting the essential bacterial cell division protein FtsZ.^{[1][2][3][4][5][6][7][8][9][10][11][12][13][14]} Its unique mechanism of action suggests that it would be unaffected by resistance mechanisms that plague other antibiotic classes. Research has confirmed this, showing that resistance to **PC190723** arises from specific mutations in the *ftsZ* gene, most notably the G196A substitution in *S. aureus* FtsZ, which does not confer resistance to other antibiotics.^{[1][3]}

Comparative Efficacy Against Susceptible and Resistant *S. aureus*

PC190723 and its more potent analog, herein referred to as Compound 1, have demonstrated significant activity against a wide range of *S. aureus* strains. Notably, the prodrug TXA709, which converts to the active compound TXA707 (a **PC190723** analog), maintains its efficacy against strains resistant to vancomycin, daptomycin, and linezolid.^{[3][15]}

Antibiotic	Organism	Resistance Phenotype	MIC (µg/mL)
PC190723	S. aureus ATCC 29213	Wild-type	1[1]
S. aureus FtsZ G196A Mutant	PC190723-resistant	>64[1]	
Compound 1	S. aureus ATCC 29213	Wild-type	0.125[1]
S. aureus FtsZ G196A Mutant	PC190723-resistant	4[1]	
TXA707	S. aureus (various clinical isolates)	MRSA	1 (modal)[3]
S. aureus (various clinical isolates)	VISA	1 (modal)[3]	
S. aureus (various clinical isolates)	VRSA	1 (modal)[3]	
S. aureus (various clinical isolates)	DNSSA	1 (modal)[3]	
S. aureus (various clinical isolates)	LNSSA	1 (modal)[3]	
Vancomycin	S. aureus (MRSA isolates)	MRSA	1 (modal)[3]
Daptomycin	S. aureus (MRSA isolates)	MRSA	1 (modal)[3]
Linezolid	S. aureus (MRSA isolates)	MRSA	2 (modal)[3]

MIC: Minimum
Inhibitory
Concentration. MRSA:
Methicillin-Resistant

S. aureus. VISA:
Vancomycin-
Intermediate S.
aureus. VRSA:
Vancomycin-Resistant
S. aureus. DNSSA:
Daptomycin-
Nonsusceptible S.
aureus. LNSSA:
Linezolid-
Nonsusceptible S.
aureus.

As shown in the table, while the FtsZ G196A mutation renders S. aureus highly resistant to **PC190723**, the more advanced Compound 1 retains a degree of activity.^[1] Crucially, TXA707 maintains a low modal MIC of 1 µg/mL against S. aureus strains that are resistant to vancomycin, daptomycin, and linezolid.^[3]

Lack of Cross-Resistance in PC190723-Resistant Mutants

To further investigate the potential for cross-resistance, a **PC190723**-resistant S. aureus strain harboring the FtsZ G196A mutation was tested against a panel of antibiotics from various classes. The results clearly indicate that the mutation conferring resistance to the FtsZ inhibitor does not impact the susceptibility to other antibacterial agents.^[1]

Antibiotic	Antibiotic Class	MIC (µg/mL) vs. <i>S. aureus</i> ATCC 29213 (Wild-type)	MIC (µg/mL) vs. <i>S. aureus</i> FtsZ G196A Mutant
Compound 1	FtsZ Inhibitor	0.125	4
Vancomycin	Glycopeptide	1	1
Linezolid	Oxazolidinone	2	2
Oxacillin	Penicillin	0.25	0.25
Erythromycin	Macrolide	0.25	0.25
Ofloxacin	Fluoroquinolone	0.25	0.25
Tetracycline	Tetracycline	0.5	0.5
Trimethoprim	Dihydrofolate reductase inhibitor	0.5	0.5
Gentamicin	Aminoglycoside	0.25	0.25
Rifampin	Rifamycin	0.008	0.008
Ceftazidime	Cephalosporin	4	4

Interaction with Other Antibiotics

Checkerboard assays were conducted to assess potential synergistic or antagonistic interactions between Compound 1 and other antibiotics. The Fractional Inhibitory Concentration Index (FICI) was calculated, with scores of ≤ 0.5 indicating synergy, > 4.0 indicating antagonism, and values in between indicating no interaction. The results showed no synergistic or antagonistic effects with any of the tested antibiotics.[\[1\]](#)

Antibiotic Combination	FICI	Interaction
Compound 1 + Vancomycin	2	None
Compound 1 + Linezolid	2	None
Compound 1 + Oxacillin	2	None
Compound 1 + Erythromycin	2	None
Compound 1 + Ofloxacin	2	None
Compound 1 + Tetracycline	2	None
Compound 1 + Trimethoprim	2	None
Compound 1 + Gentamicin	2	None
Compound 1 + Rifampin	1.5	None
Compound 1 + Ceftazidime	2	None

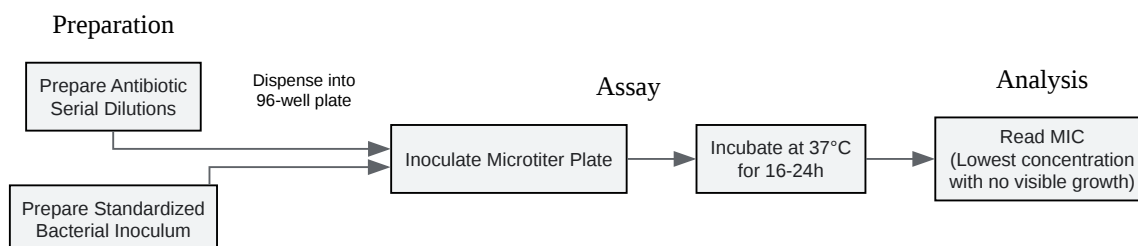
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC values were determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared and serially diluted in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB).
- Preparation of Bacterial Inoculum: *S. aureus* strains were grown to the logarithmic phase and the bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). The inoculum was then diluted to a final concentration of 5×10^5 CFU/mL in the test wells.
- Incubation: The microtiter plates were incubated at 37°C for 16-24 hours.

- Interpretation: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.



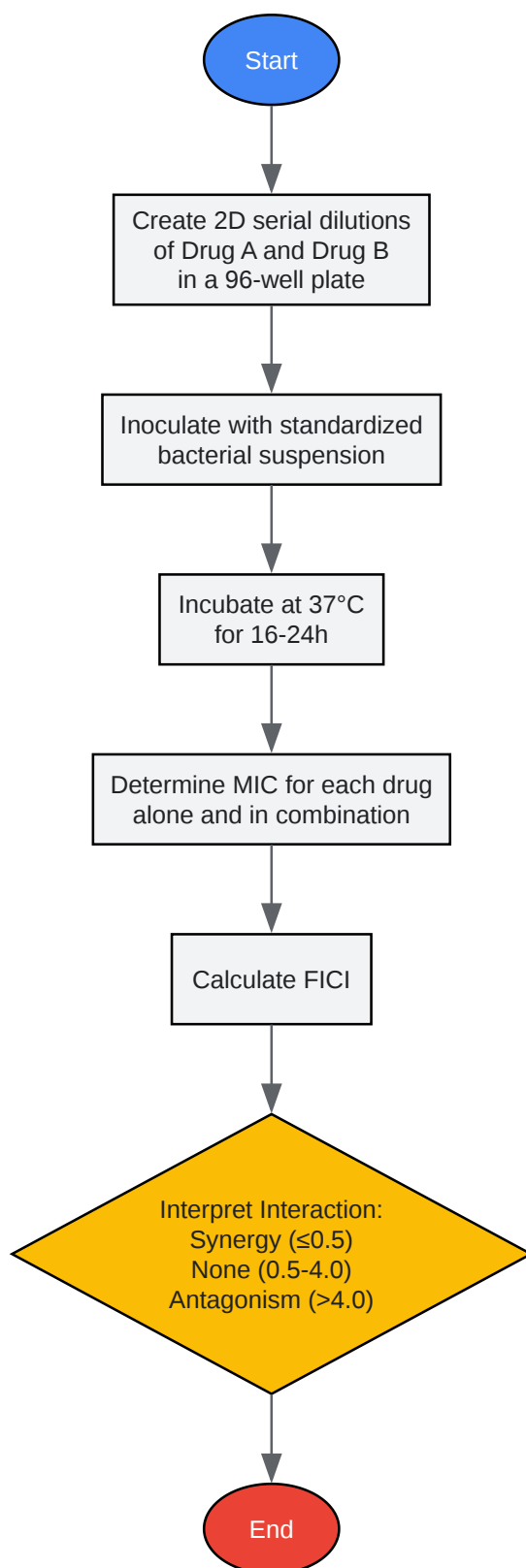
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Workflow for MIC determination by broth microdilution.

Checkerboard Synergy Assay

The potential for synergistic or antagonistic interactions was evaluated using a checkerboard titration method.^{[1][2][25][26][27][28]}

- Plate Setup: Two antibiotics were serially diluted in a 96-well microtiter plate, one along the x-axis and the other along the y-axis, creating a matrix of concentration combinations.
- Inoculation and Incubation: Each well was inoculated with a standardized bacterial suspension as described for the MIC assay and incubated under the same conditions.
- Data Analysis: The MIC of each antibiotic alone and in each combination was determined. The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$.



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Experimental workflow for the checkerboard synergy assay.

In conclusion, the available data strongly support the conclusion that **PC190723** and its derivatives have a novel mechanism of action that does not lead to cross-resistance with other classes of antibiotics. This makes them valuable candidates for further development in the fight against antimicrobial resistance.

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